molecular formula C11H15BBrNO2 B1280872 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 651358-83-7

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1280872
M. Wt: 283.96 g/mol
InChI Key: OAVRLCKBKDMGGW-UHFFFAOYSA-N
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Description

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C11H15BBrNO2 . It is used as an intermediate in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal at 20°C . The melting point is 132°C .

Scientific Research Applications

Bifunctional Building Block in Combinatorial Chemistry

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been identified as a novel bifunctional building block for combinatorial chemistry. This compound differs structurally from its regioisomer in terms of the orientation of the dioxaborolane ring relative to the pyridine ring and the bond angles of the BO(2) group. These structural differences significantly impact chemical reactivity and stability, as evidenced by ab initio calculations of the HOMO and LUMO, which correspond to observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Crystal Structure and DFT Studies

The crystal structures of various derivatives of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been extensively studied, confirming their structures through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations are consistent with the crystal structures obtained from single crystal X-ray diffraction, indicating the accuracy of DFT in predicting molecular structures. These studies also explore the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the physicochemical properties of these compounds (Huang et al., 2021).

Enhanced Brightness in Nanoparticles

This compound has been used in the synthesis of enhanced brightness, emission-tuned nanoparticles. Specifically, it has been utilized in Suzuki-Miyaura chain growth polymerization processes, leading to the formation of heterodisubstituted polyfluorenes. These polymers can yield stable nanoparticles with significant fluorescence emission, crucial for applications like biological labeling and organic light-emitting devices (Fischer et al., 2013).

properties

IUPAC Name

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVRLCKBKDMGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479304
Record name 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

651358-83-7
Record name 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Sopková-de Oliveira Santos, A Bouillon… - … Section C: Crystal …, 2003 - scripts.iucr.org
The first reported structure of a pyridin-2-ylboron derivative, viz. the title compound, C11H15BBrNO2,(I), is compared with its regioisomer 2-bromo-5-(4, 4, 5, 5-tetramethyl-1, 3, 2-dioxaborolan-2-yl) pyridine,(II)[Sopková-de Oliveira Santos, Lancelot, Bouillon & Rault (2003). Acta Cryst. C59, o111–o113]. Structural differences are observed, firstly in the orientation of the dioxaborolane ring with respect to the pyridine ring and secondly in the bond angles of the BO2 group. These differences do not explain the experimentally …
Number of citations: 10 scripts.iucr.org
JSD Santos, A Bouillon… - ACTA …, 2003 - … 35 NORRE SOGADE, PO BOX 2148 …
Number of citations: 1

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